2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies such as the Pictet-Spengler reaction, Friedländer synthesis, and other condensation reactions. For example, a rapid synthesis approach involving the Pictet-Spengler reaction on substituted tyrosine followed by catalytic dehalogenation has been demonstrated to yield high optical purity compounds similar to 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Verschueren et al., 1992). Another method involves the reaction of hydroxyglycine with 2-aminobenzophenones, leading to quinazoline derivatives, which can be transformed into quinoline derivatives through rearrangement and oxidation processes (Hoefnagel et al., 1993).
Molecular Structure Analysis
Quinoline derivatives like 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid exhibit distinct molecular structures that are key to their reactivity and biological activity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to elucidate these structures. For instance, the X-ray crystallographic analysis of related quinoline derivatives has provided detailed insights into their molecular conformations and intermolecular interactions (Li et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The functional groups present in these molecules, such as the hydroxyphenyl and carboxylic acid groups, play a crucial role in their reactivity. For example, brominated hydroxyquinoline derivatives have been studied for their photochemistry, offering insights into the reactivity of similar compounds (Fedoryak & Dore, 2002).
Physical Properties Analysis
The physical properties of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and the nature of substituents on the quinoline core. Research on related compounds provides valuable information on the solubility and stability of quinoline derivatives, which are critical for their potential applications (Gao et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and photoreactivity, are shaped by their unique molecular structures. Studies on the photochemistry of brominated hydroxyquinoline and its derivatives highlight the photolabile nature of these compounds, which is relevant for understanding the chemical behavior of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Fedoryak & Dore, 2002).
Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis Techniques : The study of synthetic methods for compounds like 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid has been extensively explored. For instance, synthesis techniques for similar compounds have been developed through various chemical reactions, providing insights into the structural-activity relationship of quinoline derivatives (Li et al., 2013).
Crystallography and Structural Analysis : Crystallographic analysis has been used to determine the structure of quinoline derivatives. Studies include the investigation of aromatic stacking interactions and hydrogen bonding, which are essential in understanding the chemical properties of these compounds (Gao et al., 2014).
Pharmaceutical and Biological Research
Antibacterial Applications : Quinoline derivatives have been studied for their potential antibacterial properties. Research has shown that these compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Antihypoxic Properties : Investigations into the antihypoxic effects of quinoline derivatives have demonstrated that some compounds in this class exhibit significant activity, indicating their potential use in treatments against hypoxia-related conditions (Ukrainets et al., 2014).
Cytotoxic Evaluation for Cancer Treatment : Certain quinoline derivatives have been synthesized and evaluated for their cell growth inhibition properties, particularly against cancer cells. This research provides valuable insights into the potential use of these compounds in cancer therapy (Zhao et al., 2005).
Material Science and Photoluminescence
Semiconductor Properties : Studies have explored the photoluminescence and semiconductor properties of quinoline derivatives, with findings indicating potential applications in materials science, such as in the development of optoelectronic devices (Yi et al., 2019).
Functionalized Polymers : Research on polymers incorporating quinoline derivatives has been conducted, highlighting the potential for creating highly functionalized materials with diverse applications in nanomedicine and organocatalysis (Nan et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . This enzyme is found in nearly all aerobic forms of life .
Mode of Action
The compound likely interacts with its target, HPPD, by binding to the enzyme’s active site, which consists of an iron ion surrounded by amino acids .
Biochemical Pathways
The compound likely affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . The compound’s action could potentially alter these pathways and their downstream effects.
Result of Action
Given its potential interaction with hppd, it could influence the catabolism of tyrosine and the production of homogentisate
properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGUJBWECBNFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419983 |
Source
|
Record name | 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116734-15-7 |
Source
|
Record name | 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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